molecular formula C15H10FNO3 B6376968 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% CAS No. 1261986-75-7

3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6376968
CAS RN: 1261986-75-7
M. Wt: 271.24 g/mol
InChI Key: HFQBIUVEYDJFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% (3-CN-FMC-P) is a synthetic organic compound that has been used in a variety of laboratory experiments and scientific research applications. It is a highly reactive compound, and its structure is composed of a phenol ring and a cyano group. 3-CN-FMC-P is a colorless, volatile liquid with a boiling point of 91 °C and a melting point of -2 °C. It is soluble in water and organic solvents, and it can be used in a variety of laboratory experiments.

Scientific Research Applications

3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications, including the study of enzyme catalyzed reactions, the synthesis of organic compounds, and the study of drug metabolism. It has also been used in the synthesis of pharmaceuticals and other compounds. In addition, 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been used in the synthesis of polymers, and it has been used in the study of the structure and function of proteins.

Mechanism of Action

3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% is a highly reactive compound, and it is capable of forming covalent bonds with other molecules. It is capable of forming hydrogen bonds, electrostatic interactions, and van der Waals interactions. These interactions allow 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% to bind to other molecules and catalyze reactions.
Biochemical and Physiological Effects
3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been shown to be an effective inhibitor of several enzymes, including cytochrome P450 enzymes and cyclooxygenases. It has also been shown to inhibit the activity of several hormones, including insulin and glucagon. In addition, 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% has been shown to inhibit the activity of several neurotransmitters, including serotonin and dopamine.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% in laboratory experiments is its high reactivity. This allows it to be used in a variety of reactions and to form covalent bonds with other molecules. Additionally, 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% is soluble in both water and organic solvents, making it an ideal compound for use in a variety of laboratory experiments.
However, 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% has some limitations. It is a highly reactive compound, and it can react with other molecules in an unpredictable manner. Additionally, it is volatile, and it can easily evaporate during experiments.

Future Directions

1. Further research into the biochemical and physiological effects of 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%, in order to better understand its potential applications in medicine and other areas.
2. Development of new methods for synthesizing 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%, in order to make it more accessible and easier to use in laboratory experiments.
3. Research into the use of 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% in the synthesis of polymers and other materials.
4. Investigation into the use of 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% in the synthesis of pharmaceuticals and other compounds.
5. Research into the use of 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% in the study of enzyme catalyzed reactions, in order to better understand their mechanism of action.
6. Investigation into the use of 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% in the study of drug metabolism, in order to better understand how drugs are metabolized in the body.
7. Development of new methods for stabilizing 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%, in order to make it more stable and easier to use in laboratory experiments.
8. Research into the use of 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% in the study of the structure and function of proteins, in order to better understand their role in the body.
9. Investigation into the use of 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% in the synthesis of organic compounds, in order to better understand their structure and function.
10. Development of new methods for purifying 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95%, in order to make it more pure and easier to use in laboratory experiments.

Synthesis Methods

3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% can be synthesized from a variety of methods, such as nitration, acylation, and halogenation. The most commonly used method is nitration, which involves the reaction of 3-Cyano-5-(2-fluoro-5-methoxycarbonylphenyl)phenol, 95% with nitric acid. This reaction produces a nitro group, which is then reduced to an amine group. This process is known as nitro reduction. The amine group is then reacted with a base, such as sodium hydroxide, to form the desired product.

properties

IUPAC Name

methyl 3-(3-cyano-5-hydroxyphenyl)-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c1-20-15(19)10-2-3-14(16)13(7-10)11-4-9(8-17)5-12(18)6-11/h2-7,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQBIUVEYDJFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684930
Record name Methyl 3'-cyano-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261986-75-7
Record name Methyl 3′-cyano-6-fluoro-5′-hydroxy[1,1′-biphenyl]-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261986-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3'-cyano-6-fluoro-5'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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